Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(2-pyridin-3-ylbenzimidazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-15(20)11-19-14-8-4-3-7-13(14)18-16(19)12-6-5-9-17-10-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFRJZMGVAZOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate typically involves the following steps:
Benzimidazole Synthesis: The benzimidazole core can be synthesized by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution Reaction: The 3-pyridyl group is introduced through a substitution reaction, where the pyridine derivative reacts with the benzimidazole core.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol in the presence of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can introduce different functional groups at various positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of halogenated or alkylated derivatives.
Scientific Research Applications
Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Features
The target compound is compared to structurally analogous benzimidazolyl acetates (Table 1):
Key Observations :
- Thioether-linked derivatives (e.g., hexylthio) exhibit increased lipophilicity, which may improve membrane permeability .
- Benzothiazole analogs lack the pyridine moiety but share similar synthetic routes, emphasizing the versatility of benzimidazole-based scaffolds .
Key Observations :
- DMF is a common solvent for N-alkylation due to its polar aprotic nature, facilitating nucleophilic substitution .
- Hydrazine hydrate is universally used for hydrazide formation, but yields depend on reaction time and stoichiometry .
- Microwave-assisted synthesis (e.g., for pyrazolines) offers reduced reaction times compared to traditional reflux methods .
Biological Activity
Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, antioxidant, and anticancer research. This article delves into the synthesis, characterization, and biological evaluations of this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3-pyridyl-1H-benzimidazole with ethyl chloroacetate. The resulting compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of benzimidazole derivatives, including this compound. For instance, a study demonstrated that benzimidazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds with a pyridine ring have shown enhanced activity due to their ability to interact with bacterial cell membranes and inhibit essential metabolic pathways .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | Activity (MIC µg/mL) | Target Organisms |
|---|---|---|
| This compound | 50 | Staphylococcus aureus, E. coli |
| Benzimidazole derivative A | 25 | Pseudomonas aeruginosa |
| Benzimidazole derivative B | 100 | Candida albicans |
Antioxidant Activity
The antioxidant capabilities of this compound have been explored through various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity and lipid peroxidation inhibition tests. These studies indicate that the compound exhibits moderate antioxidant activity, which may be attributed to the presence of the benzimidazole moiety that stabilizes free radicals .
Table 2: Antioxidant Activity Assay Results
| Compound Name | DPPH Scavenging Activity (%) | Lipid Peroxidation Inhibition (%) |
|---|---|---|
| This compound | 45 | 40 |
| Standard (Ascorbic Acid) | 90 | 85 |
Study on Antimicrobial Efficacy
In one notable case study, researchers synthesized a series of benzimidazole derivatives and evaluated their antimicrobial efficacy against multiple pathogens. The study found that this compound exhibited superior activity against Staphylococcus aureus compared to other derivatives. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .
Study on Antioxidant Properties
Another investigation focused on the antioxidant properties of this compound, revealing that it significantly reduced oxidative stress markers in vitro. The results suggested potential applications in preventing oxidative damage in biological systems, which could be beneficial in developing therapeutic agents for diseases associated with oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
